![molecular formula C24H15N5O7 B12636957 (3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile” is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolo[3,4-a]indolizine core, followed by the introduction of the nitrophenyl and carbonyl groups. Common synthetic methods may include:
Cyclization reactions: to form the indolizine core.
Nitration reactions: to introduce nitro groups.
Carbonylation reactions: to attach carbonyl groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups may yield amines, while oxidation may produce carboxylic acids.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology
Biological activity: Compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile: shares similarities with other indolizine derivatives and nitrophenyl-containing compounds.
Uniqueness
Structural complexity: The combination of multiple functional groups and the indolizine core makes it unique.
Its unique structure may lead to specific applications not possible with simpler compounds.
特性
分子式 |
C24H15N5O7 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
(3aS,4R,9aS,9bR)-4-(3-nitrobenzoyl)-2-(4-nitrophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H15N5O7/c25-12-13-8-9-26-18(10-13)19-20(21(26)22(30)14-2-1-3-17(11-14)29(35)36)24(32)27(23(19)31)15-4-6-16(7-5-15)28(33)34/h1-11,18-21H/t18-,19-,20-,21+/m0/s1 |
InChIキー |
QVEBHVNNDQKRNS-XSDIEEQYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


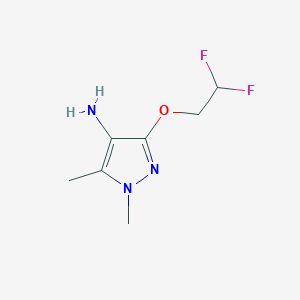

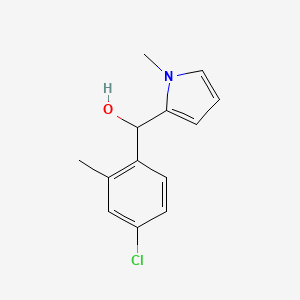
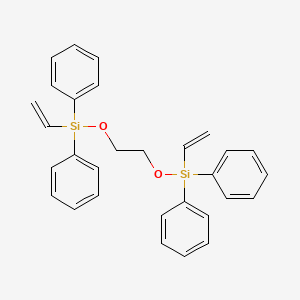
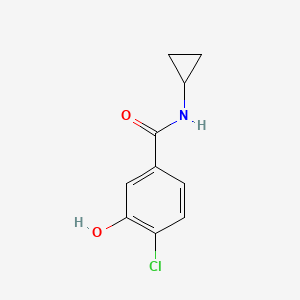

![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)

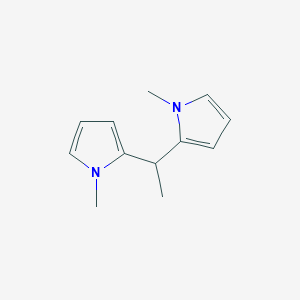
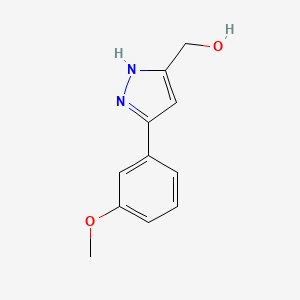
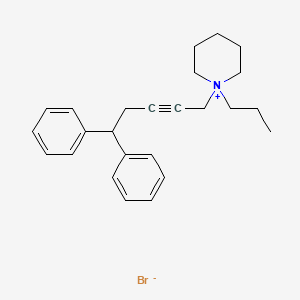
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
